Technical Guide: 2-Aminoisonicotinic Acid Hydrochloride
Technical Guide: 2-Aminoisonicotinic Acid Hydrochloride
[1][2]
Executive Summary
2-Aminoisonicotinic acid (also known as 2-aminopyridine-4-carboxylic acid) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a pharmacophore scaffold for kinase inhibitors, a linker in PROTAC (Proteolysis Targeting Chimera) technology, and a ligand in supramolecular metal-organic frameworks (MOFs).
While the free acid is the primary commercial form, the hydrochloride salt is often generated in situ or isolated to improve solubility and stability during intermediate processing. This guide provides a comprehensive technical analysis of the compound, focusing on its chemical identity, synthesis pathways, and utility in modern drug discovery.
Chemical Identity & Properties
The hydrochloride salt is the protonated form of the free acid. In commercial catalogs, the CAS number typically refers to the parent free acid, as the salt form is often custom-prepared or considered a derivative for handling.[1]
Nomenclature & Registry
| Parameter | Detail |
| Chemical Name | 2-Aminoisonicotinic acid hydrochloride |
| Synonyms | 2-Aminopyridine-4-carboxylic acid HCl; 2-Amino-4-pyridinecarboxylic acid hydrochloride |
| CAS Number (Free Acid) | 13362-28-2 (Primary Reference) |
| CAS Number (HCl Salt) | Not widely assigned; typically referenced via parent CAS 13362-28-2 with salt specification.[1][2] |
| Molecular Formula | C₆H₆N₂O₂[1][3][] · HCl |
| Molecular Weight | 174.58 g/mol (Salt) / 138.12 g/mol (Free Acid) |
Physicochemical Properties[1][7]
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Appearance: Off-white to pale yellow crystalline powder.[1]
-
Solubility:
-
Acidity/Basicity: Amphoteric.[1] The pyridine ring nitrogen is basic (pKa ~6.7), while the carboxylic acid is acidic (pKa ~4.8). The HCl salt protonates the pyridine nitrogen, stabilizing the molecule in acidic media.
Synthesis & Manufacturing Protocols
High-purity synthesis is essential for pharmaceutical applications to avoid metal contamination or regioisomeric byproducts.[1] Two primary routes are detailed below: the traditional halogen displacement and the modern "One-Pot" Guareschi-Thorpe condensation.[1]
Route A: Halogen Displacement (Traditional)
This method involves the amination of 2-chloroisonicotinic acid.[1] It is robust but requires harsh conditions (high temperature/pressure) or metal catalysts.[1]
-
Starting Material: 2-Chloroisonicotinic acid (CAS 6313-54-8).[1]
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Reagents: Aqueous Ammonia (NH₃) or Ammonium Hydroxide.[1]
-
Catalyst: Copper (Cu) powder or Cu₂O (optional to lower temperature).[1]
-
Conditions: Autoclave at 150–180°C for 12–24 hours.
-
Workup: Acidification with HCl precipitates the product (often as the HCl salt if pH is driven low enough).[1]
Route B: One-Pot Guareschi-Thorpe Condensation (Modern)
A milder, regioselective method optimized in 2022 avoids transition metals and high pressure, making it superior for GMP workflows.[1]
-
Reagents: 2,4-dioxo-carboxylic acid ethyl esters + ethyl 3-amino-3-iminopropionate hydrochloride.[1][5]
-
Mechanism: Condensation
Hydrolysis Selective Decarboxylation.[1] -
Yield: ~60–79%.[1]
-
Advantage: High regioselectivity; avoids heavy metal scavengers.[1]
Synthesis Workflow Diagram
The following diagram illustrates the decision logic and pathways for synthesizing the target compound.
Figure 1: Comparative synthesis pathways for 2-Aminoisonicotinic Acid HCl.
Applications in Drug Discovery[2][9][10]
This compound is not just a passive intermediate; it is a "privileged structure" in medicinal chemistry due to its ability to engage in multiple binding interactions (H-bond donor/acceptor, ionic bonding).[1]
Pharmacophore Utility
-
Kinase Inhibition: The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.[1] The C4-carboxylic acid provides a vector for extending the molecule into the solvent-exposed region or specificity pocket.[1]
-
PROTAC Linkers: The carboxylic acid handle allows for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands.[1]
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Supramolecular Chemistry: Used as a linker in Metal-Organic Frameworks (MOFs) due to the rigid pyridine geometry and chelating capability.[1]
Drug Design Decision Tree
Use the following logic to determine if this scaffold fits your medicinal chemistry campaign.
Figure 2: Strategic application of 2-Aminoisonicotinic acid in drug design.
Analytical Characterization
To validate the identity of the hydrochloride salt, compare experimental data against these standards.
HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Pyridine absorption).[1]
-
Retention Time: Early eluting due to high polarity (expect RT < 5 min depending on dead volume).[1]
NMR Interpretation (DMSO-d₆)
-
¹H NMR:
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.[1]
-
Storage: Store at Room Temperature (15–25°C) in a tightly sealed container. Hygroscopic; keep away from moisture.[1]
-
Spill: Sweep up dry.[1] Do not flush into surface water.[1] Neutralize with weak base (sodium bicarbonate) before disposal if dissolved.[1]
References
-
Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation.[1][5][6] The Journal of Organic Chemistry, 87(2), 1541–1544.[5] [1][6]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278396, 2-Aminopyridine-4-carboxylic acid.[1]
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Chem-Impex International. 2-Aminopyridine-4-carboxylic acid Product Data.
-
Fisher Scientific. Safety Data Sheet: 2-Aminoisonicotinic acid.[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]
- 3. 2-Aminoisonicotinic Acid | 13362-28-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
